REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH:10]=O)=O)[CH:5]=[CH:6][CH:7]=1.CC(=NO)C.S(O)(O)(=O)=O.[NH2:22][C:23]1[N:28]=[C:27]([NH2:29])[C:26]([NH2:30])=[C:25]([NH2:31])[N:24]=1.C(=O)(O)[O-].[Na+]>O.Cl>[NH2:22][C:23]1[N:28]=[C:27]([NH2:29])[C:26]2[C:25](=[N:31][CH:10]=[C:8]([C:4]3[CH:3]=[C:2]([OH:1])[CH:7]=[CH:6][CH:5]=3)[N:30]=2)[N:24]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C(=O)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.912 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at 50° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
At this point it formed a thick yellow suspension
|
Type
|
TEMPERATURE
|
Details
|
to cool down to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed extensively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 60 mL of methanol and repeatedly with diethyl ether and dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 96.5% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |